molecular formula C24H20N4O B11178695 (2Z)-1H-benzimidazol-2-yl(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile

(2Z)-1H-benzimidazol-2-yl(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile

Cat. No.: B11178695
M. Wt: 380.4 g/mol
InChI Key: UVIHYDZQMSICGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE is a complex organic compound that features a benzimidazole moiety fused with a pyrroloquinoline structure

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like acetonitrile, and catalysts to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-1,3-BENZIMIDAZOL-2-YL[4,4,6,8-TETRAMETHYL-2-OXO-4H-PYRROLO[3,2,1-IJ]QUINOLIN-1(2H)-YLIDEN]METHYL CYANIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their function . The pyrroloquinoline structure may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Properties

Molecular Formula

C24H20N4O

Molecular Weight

380.4 g/mol

IUPAC Name

2-(benzimidazol-2-ylidene)-2-(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)acetonitrile

InChI

InChI=1S/C24H20N4O/c1-13-9-15-14(2)11-24(3,4)28-21(15)16(10-13)20(23(28)29)17(12-25)22-26-18-7-5-6-8-19(18)27-22/h5-11,29H,1-4H3

InChI Key

UVIHYDZQMSICGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2C(=C4N=C5C=CC=CC5=N4)C#N)O)(C)C)C

Origin of Product

United States

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